molecular formula C9H9BrCl2N2 B1379346 6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1803562-57-3

6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No. B1379346
CAS RN: 1803562-57-3
M. Wt: 295.99 g/mol
InChI Key: PMPZWXYTBDOECV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study explored the synthesis of 3-Benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, which included the 6-bromo analogue. This compound exhibited activity as a CNS depressant, muscle relaxant, and anticonvulsant (Shyam & Tiwari, 1977).
    • Research on 1H-benzimidazole and 1H-benzotriazole derivatives, including bromo and methyl analogues, revealed their efficacy in vitro against the protozoa Acanthamoeba castellanii. Certain derivatives demonstrated higher efficacy than the antiprotozoal agent chlorohexidine (Kopanska et al., 2004).
  • Synthesis and Spectral Analysis :

    • The synthesis of [1,3]benzoxazino[2,3-k]- and [2,4]benzodiazepino[3,2-k]carbazole derivatives was conducted using the 6-bromo-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazoles, demonstrating the compound's utility in organic synthesis (Shachkus et al., 2013).
  • Antimicrobial Activity :

    • Novel Synthesis and Antimicrobial Activity of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, including a compound derived from 6-bromo analogues, showed notable antimicrobial activity against various bacterial and fungal species (Bhagat et al., 2012).
  • Structural and Chemical Studies :

    • A study on molecular structure, including single crystal and spectral analysis, was conducted on 2-chloromethyl-1H-benzimidazole hydrochloride. This research provides insight into the structural properties and potential applications of similar chloromethyl-substituted compounds (Abdel Ghani & Mansour, 2012).
  • Chemical Reactions and Properties :

    • Research on chlormethyl-substituted heterocycles from methyl chlorotetrolate indicates the reactivity and potential applications of chloromethyl-substituted compounds in various chemical syntheses (Janietz et al., 1988).
  • Pharmacological Research :

    • Pharmacologically active benzo[b]thiophen derivatives, including halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride, were studied, providing insights into the pharmacological potential of similar chloromethyl-substituted compounds (Chapman et al., 1968).

properties

IUPAC Name

6-bromo-2-(chloromethyl)-1-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2.ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPZWXYTBDOECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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